

Application Notes and Protocols for MC-70, a P-glycoprotein Inhibitor

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Compound of Interest

Compound Name: MC-70

Cat. No.: B1676260

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Introduction

MC-70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp/ABCB1), a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[1] Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of anticancer drugs. **MC-70** has demonstrated the ability to reverse P-gp-mediated MDR, making it a valuable tool for in vitro cancer research and a potential candidate for co-administration with chemotherapy to enhance treatment efficacy. Additionally, **MC-70** inhibits other ABC transporters, including ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1), further broadening its potential in overcoming MDR.

Chemical Properties

Property	Value
Formal Name	4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinoliny)methyl]-[1,1'-biphenyl]-4-ol
CAS Number	1031367-64-2
Molecular Formula	C ₂₄ H ₂₅ NO ₃
Formula Weight	375.5 g/mol
Appearance	Crystalline solid
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)

Biological Activity

Target	Activity (EC ₅₀)	Assay Conditions
P-glycoprotein (P-gp/ABCB1)	0.69 µM	General P-gp inhibition assay
P-glycoprotein (P-gp/ABCB1)	0.05 µM	Inhibition of [³ H]vinblastine efflux in Caco-2 cells
ABCG2 (BCRP)	73 µM	Inhibition of rhodamine-123 efflux in MDCK cells
ABCC1 (MRP1)	9.3 µM	Inhibition of calcein-AM efflux in MDCK cells

MC-70 has been shown to potentiate the cytotoxic effects of doxorubicin in doxorubicin-resistant MCF-7/ADR breast cancer cells. Furthermore, at a concentration of 20 µM, **MC-70** increases the phosphorylation of p38 and JNK stress-activated protein kinases in both Caco-2 and MCF-7/ADR cells.

Experimental Protocols

Protocol 1: Preparation of MC-70 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **MC-70** in DMSO.

Materials:

- **MC-70** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Pre-weighing:** In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of **MC-70** crystalline solid. For a 10 mM stock solution, you will need 3.755 mg of **MC-70** per 1 mL of DMSO.
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the pre-weighed **MC-70** in a sterile microcentrifuge tube.
- **Mixing:** Vortex the solution thoroughly until the crystalline solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[1]

Note on DMSO Concentration: The final concentration of DMSO in cell culture media should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the **MC-70** stock solution in sterile culture medium before adding to the final cell culture.

Protocol 2: In Vitro P-glycoprotein Inhibition Assay

This protocol provides a general workflow for assessing the P-gp inhibitory activity of **MC-70** in a cell-based assay using a fluorescent P-gp substrate.

Materials:

- Cancer cell line overexpressing P-gp (e.g., MCF-7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF-7).
- Complete cell culture medium.
- **MC-70** stock solution (10 mM in DMSO).
- Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
- Positive control P-gp inhibitor (e.g., Verapamil).
- Phosphate-buffered saline (PBS).
- 96-well black, clear-bottom tissue culture plates.
- Fluorescence plate reader.

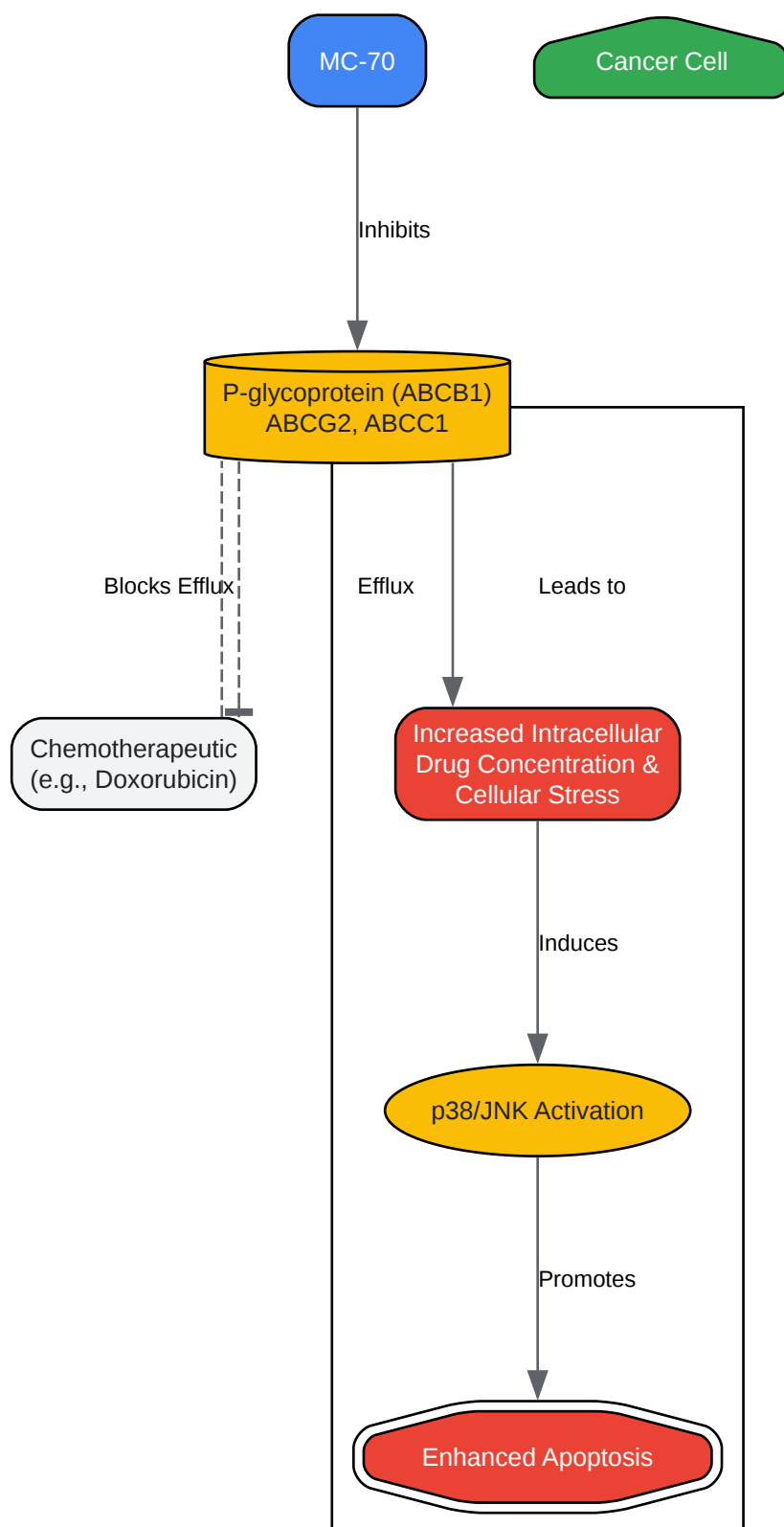
Procedure:

- **Cell Seeding:** Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
- **Compound Preparation:** Prepare serial dilutions of **MC-70** in complete culture medium from the 10 mM stock solution. Also, prepare solutions of the positive control inhibitor and a vehicle control (DMSO at the same final concentration as the highest **MC-70** concentration).
- **Treatment:** Remove the culture medium from the wells and replace it with the prepared solutions of **MC-70**, positive control, or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
- **Substrate Loading:** Add the fluorescent P-gp substrate to each well at its optimal concentration and incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
- **Washing:** Remove the substrate-containing medium and wash the cells gently with ice-cold PBS to remove extracellular fluorescence.

- **Fluorescence Measurement:** Add a suitable buffer (e.g., PBS) to each well and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- **Data Analysis:** Calculate the increase in intracellular fluorescence in the presence of **MC-70** compared to the vehicle control. Determine the EC₅₀ value of **MC-70** for P-gp inhibition.

Signaling Pathway

The inhibition of ABC transporters like P-gp by **MC-70** can induce cellular stress, leading to the activation of downstream signaling pathways. One such pathway involves the activation of the stress-activated protein kinases (SAPKs), p38 and JNK. This activation can contribute to the potentiation of chemotherapy-induced apoptosis.

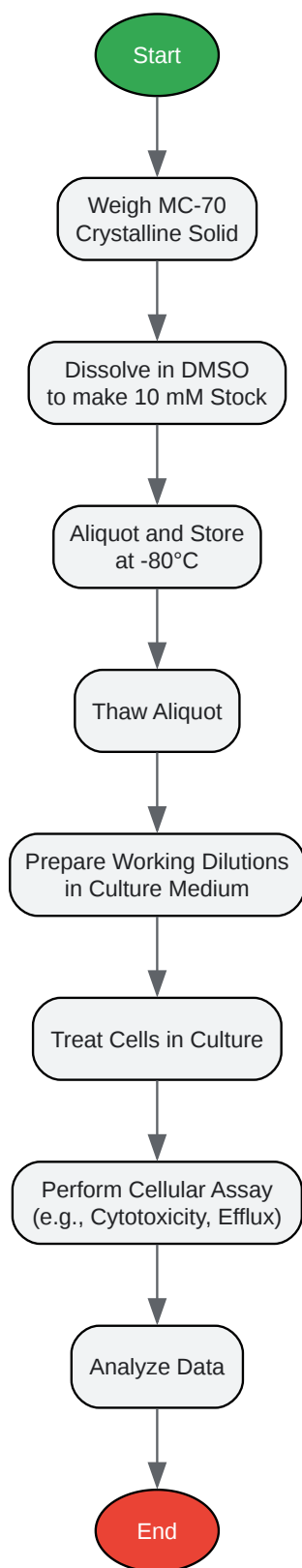


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Caption: **MC-70** inhibits P-glycoprotein, leading to increased intracellular drug concentration, cellular stress, and enhanced apoptosis via p38/JNK activation.

Experimental Workflow

The following diagram illustrates the general workflow for preparing an **MC-70** stock solution and using it in a cell-based assay.



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Caption: Workflow for preparing and using **MC-70** in cell culture experiments.

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References

- 1. medchemexpress.com [medchemexpress.com]
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